4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde
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Overview
Description
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is an organic compound with the molecular formula C13H17BO3 and a molecular weight of 232.09 g/mol . It is also known by other names such as 4-formylphenylboronic acid pinacol ester and 4-formylbenzeneboronic acid pinacol ester . This compound is characterized by the presence of a benzaldehyde group attached to a dioxaborolane ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Suzuki Coupling Reaction: This reaction involves the coupling of the boronic ester group with aryl halides in the presence of a palladium catalyst, forming biaryl compounds.
Aldol Reaction: The aldehyde group can participate in aldol reactions with enolates or enolate equivalents, leading to the formation of β-hydroxy aldehydes.
Amination Reaction: The compound can undergo amination reactions with amines, resulting in the formation of imines or amines.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Aldol Reaction: Bases (e.g., NaOH or LDA) and solvents (e.g., THF or ethanol).
Amination Reaction: Amines (e.g., aniline), catalysts (e.g., Pd/C), and solvents (e.g., ethanol).
Major Products
Suzuki Coupling: Biaryl compounds.
Aldol Reaction: β-Hydroxy aldehydes.
Amination Reaction: Imines or amines.
Scientific Research Applications
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is primarily based on its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . Additionally, the aldehyde group can undergo nucleophilic addition reactions, contributing to its reactivity in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar structure but lacks the aldehyde group.
4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but contains a dioxolane ring instead of a dioxaborolane ring.
1-Benzylpyrazole-4-boronic Acid Pinacol Ester: Contains a pyrazole ring instead of a benzaldehyde group.
Uniqueness
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both the boronic ester and aldehyde functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H9BO3 |
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Molecular Weight |
175.98 g/mol |
IUPAC Name |
4-(1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C9H9BO3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7H,5-6H2 |
InChI Key |
RXFGCCZIDHRJIH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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